2-Bromo-3-ethylpyridine
Description
Contextual Significance within Heterocyclic Chemistry Research
Heterocyclic compounds, particularly those containing a pyridine (B92270) ring, represent a cornerstone of modern medicinal and materials chemistry. rsc.orgresearchgate.netsemanticscholar.org The pyridine scaffold is a privileged structure, frequently incorporated into a vast array of FDA-approved drugs and biologically active natural products due to its unique chemical properties, including basicity, hydrogen-bonding capacity, and its ability to act as a bioisostere for other functional groups. rsc.org Within this important class, substituted pyridines offer a platform for fine-tuning molecular properties to achieve desired biological or material functions. researchgate.net
2-Bromo-3-ethylpyridine is a significant compound in this context. The pyridine ring itself provides the core heterocyclic structure, while the substituents at the 2- and 3-positions bestow specific reactivity and stereochemical attributes. The bromine atom at the 2-position is a particularly valuable feature; it serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling and substitution reactions. nih.govchempanda.com This allows for the strategic introduction of diverse functional groups. The ethyl group at the 3-position, adjacent to the bromine, influences the molecule's steric and electronic environment, which can affect reaction rates, selectivity, and the ultimate conformation of more complex molecules built from this scaffold. researchgate.net The specific 2-bromo-3-alkylpyridine substitution pattern is therefore a key building block for creating highly functionalized and sterically demanding molecular architectures.
Overview of Bromopyridine Derivatives in Contemporary Chemical Research
Bromopyridine derivatives are foundational building blocks in contemporary organic synthesis, prized for their reactivity and versatility. chempanda.com Their prominence has grown substantially with the advent of transition metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex organic molecules. These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity, using the bromo-substituent as a key reactive site.
A major area of application is in palladium-catalyzed reactions. Methodologies such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) are routinely employed to transform bromopyridines into more complex structures. mdpi.comrsc.orgscirp.orgresearchgate.net These methods are instrumental in synthesizing a wide range of products, from pharmaceuticals to advanced materials. semanticscholar.orgrsc.org For instance, palladium-catalyzed N-arylation reactions using bromopyridines are key steps in the synthesis of numerous pharmaceutical compounds, including potential anticancer agents and antiarrhythmic medicines. rsc.org Beyond palladium, catalysts based on more earth-abundant metals like nickel are gaining traction for similar transformations, offering more sustainable and economical synthetic routes. researchgate.netacs.org
The utility of bromopyridines extends to the synthesis of functional materials. They serve as precursors for liquid crystals, polymers, and ligands for transition metal complexes used in catalysis and materials science. semanticscholar.org The ability to precisely functionalize the pyridine ring via its bromo-substituent allows for the systematic design of molecules with tailored electronic and photophysical properties.
Table 1: Prominent Cross-Coupling Reactions Involving Bromopyridine Derivatives
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Significance |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids) | Palladium / Phosphine (B1218219) Ligand | C(sp²)–C(sp²) | Formation of biaryl structures common in pharmaceuticals and materials. mdpi.comresearchgate.net |
| Sonogashira Coupling | Terminal Alkynes | Palladium / Copper Co-catalyst | C(sp²)–C(sp) | Synthesis of alkynylpyridines, precursors to azaindoles and other heterocycles. scirp.org |
| Heck Coupling | Alkenes | Palladium / Base | C(sp²)–C(sp²) (alkenyl) | Introduction of vinyl groups, useful for polymer and drug synthesis. |
| Buchwald-Hartwig Amination | Amines (primary or secondary) | Palladium / Phosphine Ligand | C(sp²)–N | A primary method for synthesizing N-aryl pyridines, crucial in medicinal chemistry. rsc.org |
| Reductive Coupling | Alkyl Halides | Nickel Catalyst | C(sp²)–C(sp³) | Forging connections to alkyl groups, including sterically hindered ones. researchgate.net |
Historical Trajectory of Research on this compound
The research history of this compound is intrinsically linked to the broader evolution of pyridine and bromopyridine chemistry. The journey began with the isolation of pyridine itself in 1849 by Thomas Anderson, which laid the groundwork for heterocyclic chemistry. Early research in the late 19th and early 20th centuries focused on understanding the fundamental reactivity of the pyridine ring.
A significant leap forward for compounds like this compound was the development of reliable methods for halogenating the pyridine ring. Direct bromination of unsubstituted pyridine is often challenging and requires harsh conditions. chempanda.com The development of diazotization-bromination reactions, such as the Craig method reported in 1934 for synthesizing 2-bromopyridine (B144113) from 2-aminopyridine (B139424), was a critical milestone. google.com These early synthetic protocols enabled chemists to access specific bromopyridine isomers, which could then be studied for their characteristic reactions.
The modern era of research on this compound and its analogues was ushered in by the rapid development of transition metal-catalyzed cross-coupling reactions starting in the mid-20th century. acs.org The work of Heck, Suzuki, Sonogashira, and others provided powerful tools to use bromopyridines not just as simple intermediates, but as versatile building blocks for constructing complex molecular frameworks. This shift moved the research focus from the fundamental synthesis and reactivity of the compound itself to its strategic application in the synthesis of high-value targets in medicine and materials science. While specific early publications on this compound are not prominently documented, its research trajectory can be inferred to follow this general path: from initial, challenging syntheses to its current role as a readily available and highly versatile reagent in advanced organic synthesis.
Current Research Gaps and Future Prospects in the Field of this compound Chemistry
While this compound is a valuable tool, the field of substituted pyridine chemistry continues to evolve, with several research gaps and promising future directions. A primary challenge remains the development of more efficient and sustainable synthetic methods. Although palladium catalysis is well-established, there is a strong drive towards using catalysts based on more earth-abundant and less expensive metals like nickel and iron for cross-coupling reactions. researchgate.netacs.org Furthermore, the development of novel catalytic systems, including photoredox catalysis, offers the potential for new types of transformations under milder conditions. organic-chemistry.org
A significant research gap lies in the synthesis of highly substituted and sterically demanding pyridine derivatives. researchgate.netresearchgate.net While methods exist, the coupling of sterically hindered fragments or the introduction of multiple substituents in a controlled manner can be low-yielding or require complex, multi-step procedures. Future research will likely focus on developing catalysts and methods with greater tolerance for steric bulk and diverse functional groups, enabling access to novel chemical space.
The future prospects for this compound and related compounds are bright, particularly in drug discovery and materials science. The pyridine scaffold is a consistent feature in new clinical candidates, and the ability to use building blocks like this compound to rapidly generate libraries of diverse molecules is crucial for modern medicinal chemistry. rsc.org There is ongoing interest in creating novel, one-pot reaction sequences and multi-component reactions that use simple precursors to build complex pyridine-containing molecules efficiently. rsc.org In materials science, the demand for new organic conductors, emitters for OLEDs, and functional polymers will continue to drive research into the synthesis and functionalization of bromopyridine derivatives. semanticscholar.org
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-3-ethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFSFJBKZLDTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142337-94-8 | |
| Record name | 2-bromo-3-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Methodologies for the Synthesis of 2 Bromo 3 Ethylpyridine
Direct Halogenation Strategies
Direct bromination of 3-ethylpyridine presents a significant regioselectivity challenge. The pyridine (B92270) nitrogen deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. The ethyl group, being an ortho-, para-director, would favor substitution at the C2 and C4 positions. The interplay of these electronic effects often leads to a mixture of products, making the isolation of pure 2-bromo-3-ethylpyridine difficult. For instance, the bromination of 3-ethylpyridine under certain conditions has been noted to yield 4-bromo-3-ethylpyridine as a product pipzine-chem.com.
Achieving regioselective bromination of ethylpyridines is a complex task. Electrophilic aromatic substitution on pyridine rings typically requires high temperatures and the use of strong Lewis or Brønsted acids to overcome the ring's inherent lack of nucleophilicity chemrxiv.org. The synthesis of the analogous 3-bromo-2-methylpyridine via direct bromination of 2-picoline often results in a mixture of 3-bromo- and 5-bromo- isomers, underscoring the difficulty in controlling the reaction's outcome google.comchemicalbook.com. For 3-ethylpyridine, the desired outcome is ortho-bromination relative to the nitrogen atom. This requires conditions that can overcome the deactivating effect of the nitrogen while favoring substitution at the sterically more accessible C2 position over the electronically similar C6 position.
To facilitate the direct bromination of the deactivated pyridine ring, catalysts are often employed. Lewis acids such as aluminum chloride (AlCl₃) can be used to activate the brominating agent and the pyridine ring. A documented synthesis of 3-bromo-2-methylpyridine involves adding bromine to a mixture of 2-methylpyridine and aluminum chloride at elevated temperatures chemicalbook.com. While this approach can drive the reaction forward, it does not always resolve the issue of regioselectivity and can still produce significant amounts of isomeric byproducts google.comchemicalbook.com.
Table 1: Catalyst-Mediated Bromination of a Substituted Pyridine
| Starting Material | Brominating Agent | Catalyst | Conditions | Observed Products | Reference |
|---|---|---|---|---|---|
| 2-Methylpyridine | Br₂ | Aluminum Chloride | 100°C | 3-Bromo-2-methylpyridine and 5-Bromo-2-methylpyridine | google.comchemicalbook.com |
The choice of brominating reagent is critical in directing the outcome of the halogenation.
Elemental Bromine (Br₂) : Often used in conjunction with a Lewis acid catalyst, it is a powerful brominating agent but can lack selectivity, leading to mixtures of isomers and requiring harsh conditions chemrxiv.orgchemicalbook.com.
N-Bromosuccinimide (NBS) : As a milder source of electrophilic bromine, NBS can sometimes offer better regioselectivity nih.gov. It is considered a more regioselective reagent for the bromination of activated aromatic systems and can be used under less harsh conditions, potentially favoring the desired ortho-bromination on the 3-ethylpyridine ring when compared to elemental bromine nih.govresearchgate.net.
Precursor-Based Synthetic Routes
Given the challenges associated with direct halogenation, multi-step synthetic routes starting from functionalized pyridine precursors are often more effective for producing regiochemically pure this compound.
An effective strategy involves the use of a 3-ethyl-2(1H)-pyridinone precursor. The pyridinone tautomer can be readily converted to the corresponding 2-bromo derivative. This is analogous to the synthesis of 2-bromo-3-methoxypyridine from 2-bromo-3-pyridinol, which exists in equilibrium with its pyridinone form prepchem.com. Reagents such as phosphorus oxybromide (POBr₃) or a combination of triphenylphosphine and carbon tetrabromide can be used to replace the hydroxyl/oxo group with a bromine atom. This method provides excellent regiochemical control, as the position of the bromine is predetermined by the location of the carbonyl group in the pyridinone precursor.
Table 2: Proposed Synthesis via Pyridinone Intermediate
| Precursor | Typical Reagent | Transformation | Advantage |
|---|---|---|---|
| 3-Ethyl-2(1H)-pyridinone | POBr₃ | Conversion of C=O to C-Br | High regioselectivity |
The use of pyridine N-oxides is a powerful and modern strategy for the functionalization of pyridine rings. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack semanticscholar.orgscripps.edu. A mild and highly regioselective method for the C2-bromination of fused azine N-oxides has been reported, which can be applied to the synthesis of this compound nih.gov. This process involves two key steps:
N-Oxidation : 3-Ethylpyridine is first oxidized to 3-ethylpyridine N-oxide, typically using an oxidant like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Regioselective Bromination : The N-oxide is then activated with an agent like p-toluenesulfonic anhydride (Ts₂O), followed by the introduction of a nucleophilic bromide source, such as tetrabutylammonium bromide (TBAB). This sequence yields the C2-brominated product with high selectivity and under mild conditions, avoiding the use of harsh reagents like POBr₃ nih.govtcichemicals.com.
Table 3: Synthesis via Pyridine N-Oxide Intermediate
| Intermediate | Activator | Bromide Source | Key Features | Reference |
|---|---|---|---|---|
| 3-Ethylpyridine N-oxide | p-Toluenesulfonic anhydride (Ts₂O) | Tetrabutylammonium bromide (TBAB) | Mild conditions, high C2-regioselectivity | nih.govtcichemicals.com |
Utility of Organometallic Intermediates in Synthesis
The synthesis of polysubstituted pyridines, including this compound, frequently employs organometallic intermediates to achieve high regioselectivity and yield. Organometallic routes typically involve the functionalization of a pre-existing pyridine ring through directed metalation followed by reaction with an electrophile.
A prominent strategy for introducing substituents at the C-3 position of a 2-bromopyridine (B144113) is ortho-lithiation. This method takes advantage of the directing effect of the bromine atom at the C-2 position. Treatment of 2-bromopyridine with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) selectively removes the proton at the C-3 position, which is the most acidic due to the inductive effect of both the nitrogen and bromine atoms. This generates a transient 2-bromo-3-lithiopyridine intermediate. This highly reactive organometallic species can then be quenched with an appropriate electrophile to introduce the desired side chain.
For the synthesis of this compound, the in situ generated 2-bromo-3-lithiopyridine would be treated with an ethylating agent, such as iodoethane (CH₃CH₂I). The nucleophilic carbon at the C-3 position of the lithiated intermediate attacks the electrophilic ethyl group of iodoethane in a nucleophilic substitution reaction, forming the C-C bond and yielding the final this compound product. This sequential lithiation-alkylation approach provides a direct and controlled method for synthesizing 2,3-disubstituted pyridines that might be otherwise difficult to access researchgate.net.
Alternative organometallic approaches include bromine-magnesium exchange reactions on dibromopyridines to form Grignard reagents, which can then be functionalized researchgate.net. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Kumada coupling, are powerful tools for functionalizing bromopyridines, although these are more commonly used to add aryl or vinyl groups rather than simple alkyl chains researchgate.net.
Multi-Component and Domino Reaction Strategies
To enhance synthetic efficiency and align with the principles of green chemistry, multi-component and domino (or cascade) reactions are increasingly utilized. These strategies allow for the construction of complex molecules like this compound in a single pot by combining multiple bond-forming events without isolating intermediates, thus saving time, reagents, and solvents epfl.chresearchgate.net.
The pyridine core of this compound can be constructed through cyclization reactions where acyclic precursors are assembled to form the heterocyclic ring. The Hantzsch pyridine synthesis is a classic example of a multi-component reaction that forms a dihydropyridine ring from an aldehyde, ammonia, and two equivalents of a β-ketoester chemtube3d.com. While the classic Hantzsch synthesis does not directly yield an aromatic pyridine, modern variations often include an oxidation step to aromatize the ring.
To adapt this for this compound, one could envision a one-pot domino approach involving a bifunctional catalyst. For instance, a reaction could be designed using a palladium-on-carbon catalyst combined with a solid acid like K-10 montmorillonite. The solid acid would catalyze the initial cyclization to form a dihydropyridine intermediate, which is then dehydrogenated by the palladium catalyst to the aromatic pyridine in the same pot organic-chemistry.org. By selecting appropriate starting materials, such as an α-brominated carbonyl compound, the bromine atom could be incorporated directly into the final structure.
Tandem or domino reactions that inherently incorporate a bromination step or utilize a brominated starting material offer a highly efficient route to halogenated heterocycles. While a specific domino synthesis for this compound is not extensively documented, methodologies developed for close analogs demonstrate the principle.
A notable example is the Ruthenium(II)-mediated domino reaction starting from 2-bromo-3-methylpyridine, a close structural analog. In this process, 2-bromo-3-methylpyridine undergoes a complex sequence of C–O/C–N/C–C bond formations in the presence of a Ru(II) catalyst, ultimately yielding heteroarylated 2-pyridones nih.gov. This reaction demonstrates how a 2-bromo-3-alkylpyridine can serve as a versatile synthon in a domino sequence. The initial step involves the coordination of the ruthenium catalyst to the 2-bromopyridine, initiating a cascade that functionalizes the ring nih.gov. Such transition-metal-catalyzed domino reactions highlight a modern approach to building molecular complexity from relatively simple brominated precursors researchgate.netchemrxiv.org.
Another conceptual approach involves a tandem cyclization-bromination sequence. A suitably functionalized acyclic precursor could first undergo cyclization to form the 3-ethylpyridine ring, followed by an in situ electrophilic bromination at the C-2 position to yield the final product.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key strategies applicable to the synthesis of this compound include the use of solvent-free conditions and energy-efficient activation methods like microwave irradiation.
Performing reactions under solvent-free conditions offers significant environmental benefits, including reduced waste, lower costs, and often simpler product isolation. Many multi-component reactions for the synthesis of substituted pyridines can be effectively conducted without a solvent, frequently by heating a mixture of the neat reactants.
For example, a convenient and environmentally friendly procedure for synthesizing polysubstituted pyridines has been developed by reacting aromatic aldehydes, an active methylene compound (like 2,3-dihydroinden-1-one), and ammonium acetate under solvent-free conditions. This method provides excellent yields under mild conditions.
| Reactant 1 | Reactant 2 | Nitrogen Source | Conditions | Product Type | Yield |
|---|---|---|---|---|---|
| Aromatic Aldehyde | 2,3-Dihydroinden-1-one | NH₄OAc | Solvent-free, heat | 1-Aryldiindeno[1,2-b:2',1'-e]pyridine | Excellent |
| 3-Formylchromone | β-Ketoester | NH₄OAc | Solvent-free, 80 °C, Catalyst | Functionalized Pyridine | 60-99% |
| Ylidenemalononitrile | Enamine | - | Solvent-free, room temp. | Multi-substituted Pyridine | Good |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for dramatically reducing reaction times, improving yields, and enhancing product purity. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to different outcomes compared to conventional heating methods.
The synthesis of various pyridine derivatives and related heterocycles has been significantly optimized using microwave technology. Reactions that would take several hours under conventional reflux can often be completed in a matter of minutes. This acceleration is particularly beneficial for multi-step or multi-component reactions. For instance, the synthesis of substituted pyridines from 1,5-dicarbonyl compounds using ammonium acetate as the nitrogen source has been successfully performed under solvent-free microwave irradiation. Similarly, various cyclization and condensation reactions to form fused pyridine systems have shown marked improvement with microwave assistance.
| Reaction Type | Conventional Method | Microwave Method | Yield (Conventional) | Yield (Microwave) |
|---|---|---|---|---|
| Synthesis of Compound 12 | Reflux, 3 hours | 500W, 140 °C, 5 min | - | - |
| Synthesis of Compound 13 | Water bath, 3 hours | 500W, 140 °C, 5 min | - | - |
| Synthesis of Compound 8 | - | 500W, 140 °C, 5 min | 68% | 90% |
The data clearly demonstrates that microwave-assisted synthesis offers a superior alternative for producing heterocyclic compounds, providing a greener and more efficient pathway that could be optimized for the synthesis of this compound or its precursors organic-chemistry.org.
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3 Ethylpyridine
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. 2-Bromo-3-ethylpyridine serves as a versatile substrate in several of these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general scheme involves the coupling of a halide with an organoboron species using a palladium catalyst and a base. wikipedia.org
While specific studies on this compound are not abundant in the provided search results, the reactivity of similar 2-bromopyridines in Suzuki-Miyaura coupling is well-documented. For instance, the synthesis of 2-arylpyridines has been achieved through the cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with various hetero(aryl) boronic acids and pinacol (B44631) boronic esters using a Pd(dppf)Cl2 catalyst. nih.govclaremont.eduresearchgate.netclaremont.edu These reactions typically proceed in modest to good yields, highlighting the utility of this method for functionalizing the pyridine (B92270) core. nih.govclaremont.eduresearchgate.netclaremont.edu The choice of boronic acid or ester can influence the reaction outcome, with pinacol esters often offering improved stability. nih.govyonedalabs.com
Table 1: Examples of Suzuki-Miyaura Coupling with 2-Substituted Pyridines
| Pyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | 5-89 |
| 2,3-dichloro-4-pyridylboronic acid | 3-bromoquinoline | Pd(PPh3)2Cl2/PtBu3 | Na2CO3 | 1,4-dioxane | - |
Sonogashira Coupling in Alkyne Functionalization
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of complex molecules due to its mild reaction conditions. wikipedia.org
Studies on 2-amino-3-bromopyridines demonstrate the feasibility of Sonogashira coupling at the 3-position. scirp.orgresearchgate.netsemanticscholar.org These reactions, when carried out with terminal alkynes in the presence of a palladium catalyst, yield 2-amino-3-alkynyl pyridines in good yields. scirp.orgresearchgate.netsemanticscholar.org Optimal conditions often involve a palladium source like Pd(CF3COO)2, a phosphine (B1218219) ligand such as PPh3, and a copper(I) salt (CuI) as a co-catalyst, with an amine base like triethylamine (B128534) in a solvent such as DMF. scirp.orgsemanticscholar.org The reaction has been shown to be effective for a variety of terminal alkynes, affording the corresponding alkynylated pyridine derivatives in moderate to excellent yields. scirp.orgsemanticscholar.org
Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine
| Parameter | Condition |
|---|---|
| Catalyst | 2.5 mol% Pd(CF3COO)2 |
| Ligand | 5 mol% PPh3 |
| Additive | 5 mol% CuI |
| Base | 1 mL Et3N |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 3 h |
Data derived from studies on 2-amino-3-bromopyridine. scirp.orgsemanticscholar.org
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides. wikipedia.org This reaction is noted for its broad substrate scope and functional group tolerance. wikipedia.org
The amination of 2-bromopyridines is a well-established process. nih.govchemspider.comnih.gov For instance, the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine (B113505) with (+/-)-trans-1,2-diaminocyclohexane has been successfully carried out using a catalyst system of [Pd2(dba)3] and (±)-BINAP with NaOBut as the base in toluene, yielding the desired N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine. chemspider.com Practical methods for the amination of 2-bromopyridines with volatile amines have also been developed, expanding the utility of this reaction. nih.govresearchgate.net The choice of ligand is crucial, with bulky, electron-rich phosphines often favoring the C-N cross-coupling. researchgate.net
Table 3: Buchwald-Hartwig Amination of a Substituted 2-Bromopyridine (B144113)
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] | (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 |
Data from the reaction of 2-bromo-6-methylpyridine. chemspider.com
Negishi and Stille Coupling Strategies
Negishi Coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, forming a new carbon-carbon bond. wikipedia.org This reaction is valued for its ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.org The Negishi coupling has been successfully applied to the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine. wikipedia.orgorgsyn.org The reaction demonstrates good tolerance to various functional groups. orgsyn.org
Stille Coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.org A significant advantage of this method is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a notable drawback. organic-chemistry.orgwikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.com While specific examples with this compound were not found, the general applicability of Stille coupling to aryl halides suggests its potential utility. organic-chemistry.org
Catalyst Systems and Ligand Effects in Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the catalyst system, particularly the choice of ligand. nih.gov Ligands play a crucial role in stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination. wikipedia.org
For Suzuki-Miyaura couplings, dialkylbiaryl phosphines like SPhos have shown outstanding performance, allowing for low catalyst loadings and high reaction rates. nih.gov In Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are often preferred. researchgate.net For instance, ligands like BrettPhos and RuPhos have demonstrated broad scope for C-N cross-coupling reactions. rsc.org The ligand can also influence the regioselectivity of the reaction, as seen in the selective coupling at the 2-position of dihalo-substituted pyridines in Negishi couplings. orgsyn.org The development of precatalysts has also been instrumental in improving the efficiency and reproducibility of these reactions. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly those with a leaving group at the 2- or 4-position. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles. youtube.com This reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.orgdalalinstitute.com
The reactivity of 2-halopyridines in SNAr reactions is well-established. researchgate.netacs.org The presence of electron-withdrawing groups on the ring enhances the reaction rate. libretexts.orgdalalinstitute.com For 2-substituted N-methylpyridinium ions, the reactivity with piperidine (B6355638) was found to follow the order 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~2-iodo, which deviates from the typical "element effect" observed in many SNAr reactions where fluoride is the best leaving group. nih.gov This suggests that for these pyridinium (B92312) systems, a step other than nucleophilic addition, such as deprotonation of the intermediate, is rate-controlling. nih.gov In general, for SNAr reactions on halopyridines, 2-fluoropyridine (B1216828) often gives better yields compared to 2-chloropyridine, consistent with the expected reactivity based on the electronegativity of the halogen. researchgate.net
Displacement of Bromine by Carbon Nucleophiles
The displacement of the bromine atom in this compound by carbon nucleophiles is a cornerstone of its synthetic utility, enabling the formation of carbon-carbon bonds. This is predominantly achieved through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds and involves the coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org For 2-pyridyl derivatives, which can be challenging substrates, specific catalyst systems have been developed to achieve high efficiency. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org Studies on related 2-amino-3-bromopyridines have shown that high yields can be achieved under optimized conditions, highlighting the broad applicability of this method for functionalizing the pyridine ring. semanticscholar.orgscirp.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism proceeds through oxidative addition of the palladium catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org This reaction is a versatile tool for the vinylation of aryl halides. youtube.com Intramolecular versions of the Heck reaction are also valuable for constructing cyclic structures. wikipedia.org
| Reaction | Carbon Nucleophile | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) co-catalyst, Amine base | Aryl-Alkynyl |
| Heck Reaction | Alkene (e.g., CH₂=CHR) | Pd(0) or Pd(II) complex, Base | Aryl-Vinyl |
Reactivity with Nitrogen and Oxygen Nucleophiles
This compound readily undergoes substitution reactions with nitrogen and oxygen nucleophiles, providing access to a wide range of functionalized pyridines.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming C-N bonds. nih.govresearchgate.net It allows for the coupling of this compound with a variety of primary and secondary amines. The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base. researchgate.net Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for this transformation. nih.gov
Ullmann Condensation: This classical copper-catalyzed reaction is used to form C-O and C-N bonds. wikipedia.orgwikipedia.org The reaction of this compound with alcohols or phenols (for C-O coupling) or amines (for C-N coupling, also known as the Goldberg reaction) typically requires high temperatures and a stoichiometric amount of copper or a copper salt. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. nih.gov
| Reaction | Nucleophile | Catalyst System | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd catalyst, Phosphine ligand, Strong base | Arylamines |
| Ullmann Condensation (C-O) | Alcohols, Phenols | Cu catalyst, Base | Aryl ethers |
| Goldberg Reaction (C-N) | Amines | Cu catalyst, Base | Arylamines |
Mechanistic Pathways of SNAr in Substituted Pyridines
The primary mechanism for nucleophilic substitution on the pyridine ring, particularly at the 2- and 4-positions, is the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgfirsthope.co.in This pathway is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate.
The SNAr mechanism proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which activates the ring towards this type of attack.
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored.
The rate of SNAr reactions is influenced by several factors. Electron-withdrawing groups on the pyridine ring, especially at positions ortho or para to the leaving group, can further stabilize the Meisenheimer complex and increase the reaction rate. wikipedia.org The nature of the leaving group also plays a role; however, for halopyridines, the reactivity order can sometimes deviate from the typical F > Cl ≈ Br > I seen in activated aryl systems, indicating a complex interplay of factors in the rate-determining step. nih.gov For some 2-halopyridines, a more concerted mechanism has been proposed. reddit.com
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, which is deactivated by the electronegative nitrogen atom. youtube.com However, under forcing conditions, these reactions can occur.
Functionalization of the Ethyl Side Chain
The ethyl group at the 3-position offers a site for functionalization that is often more reactive than the pyridine ring itself towards certain reagents. For instance, benzylic-type reactions, such as free-radical bromination using N-bromosuccinimide (NBS), can selectively introduce a bromine atom onto the α-carbon of the ethyl group. Oxidation of the ethyl side chain can also be achieved to yield the corresponding carboxylic acid or ketone, depending on the oxidizing agent and reaction conditions. latech.edu
Nitration and Sulfonation at Unoccupied Positions
Direct nitration and sulfonation of the pyridine ring require harsh conditions due to the ring's deactivation. youtube.com When these reactions do occur, the electrophile typically attacks the 3-position (meta to the nitrogen), as this is the least deactivated position. youtube.com For this compound, the directing effects of both the bromine and ethyl groups must be considered. The ethyl group is an ortho-, para-director, while the bromine is also an ortho-, para-director but deactivating. The strong deactivating effect of the pyridine nitrogen generally dominates, directing incoming electrophiles to the 5-position.
Nitration: This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at high temperatures. masterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺).
Sulfonation: This reaction is performed with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) and is often reversible. masterorganicchemistry.com
Metalation and Lithiation Strategies
Metalation, particularly lithiation, is a powerful strategy for functionalizing the pyridine ring by creating a nucleophilic carbon center. This is typically achieved through halogen-metal exchange or direct deprotonation.
Directed Ortho-Metalation (DoM) Studies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. For pyridine rings, the nitrogen atom itself can act as a directing group, although its efficacy is influenced by other substituents on the ring.
Generation and Reactivity of Organometallic Intermediates
The generation of organometallic intermediates from pyridines, particularly through halogen-metal exchange or direct deprotonation, is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. These intermediates, typically involving lithium or magnesium, are highly reactive nucleophiles and bases.
In the case of this compound, the formation of an organometallic intermediate would most likely proceed via a halogen-metal exchange at the C-Br bond, given its susceptibility to reagents like n-butyllithium. This would generate 3-ethylpyridine-2-yl-lithium. Alternatively, direct deprotonation at one of the ring C-H positions could occur, though this is generally less favored in the presence of a C-Br bond.
Despite the theoretical potential for forming such intermediates, specific research detailing their generation from this compound and their subsequent reactivity with various electrophiles has not been published. Data on reaction conditions, yields, and the stability of these specific organometallic species are therefore unavailable.
Radical Reactions Involving this compound
Radical reactions offer unique pathways for the functionalization of organic molecules, often complementing traditional ionic reaction mechanisms. These reactions typically involve initiation, propagation, and termination steps and can be used for a variety of transformations, including dehalogenations and C-C bond formations.
Homolytic Cleavage of the C-Br Bond
The carbon-bromine bond in aryl bromides like this compound can undergo homolytic cleavage to generate a pyridyl radical and a bromine radical. This process typically requires energy input in the form of heat or light, or the use of a radical initiator such as AIBN (azobisisobutyronitrile). The resulting 3-ethylpyridinyl radical would be a highly reactive intermediate capable of participating in subsequent propagation steps, such as hydrogen atom abstraction or addition to a π-system.
While the general principles of homolytic C-Br bond cleavage are well-understood, specific experimental studies, including determination of the bond dissociation energy (BDE) for the C-Br bond in this compound or its application in specific radical chain reactions, have not been reported.
Photoredox Catalysis in Radical Transformations
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. This methodology utilizes a photocatalyst, often a ruthenium or iridium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates from suitable precursors, including aryl halides.
An aryl bromide such as this compound could potentially serve as a substrate in photoredox-catalyzed reactions. For instance, reductive quenching of the excited photocatalyst could generate a potent reductant capable of reducing the C-Br bond to form a pyridyl radical. This radical could then be trapped by a variety of radical acceptors.
However, a review of the literature indicates that this compound has not been the subject of any specific studies involving photoredox catalysis. Consequently, there are no published examples of its use in such transformations, and data on suitable catalysts, reaction conditions, and product yields are not available.
Ring-Opening and Ring-Closing Metathesis Studies
Olefin metathesis is a versatile class of reactions catalyzed by transition metal alkylidene complexes that allows for the rearrangement of carbon-carbon double bonds. Ring-closing metathesis (RCM) is widely used to form cyclic compounds, while ring-opening metathesis (ROM) and the related ring-opening metathesis polymerization (ROMP) are used to cleave cyclic olefins.
For a molecule like this compound to participate in these reactions, it would need to be appropriately functionalized with at least one, and for RCM, two, olefinic tethers. The pyridine ring itself is generally not susceptible to standard olefin metathesis reactions, though recent advancements have shown the possibility of aromatic ring-opening metathesis under specific conditions.
There are no documented studies in the scientific literature where this compound has been used as a substrate or precursor in ring-opening or ring-closing metathesis reactions. Research on the synthesis of diene- or enyne-substituted derivatives of this compound and their subsequent cyclization via RCM, or its involvement in ROMP, has not been reported.
Advanced Spectroscopic and Analytical Characterization Methodologies for Mechanistic Elucidation
In-Situ NMR Spectroscopy for Reaction Monitoring
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time directly within the NMR tube. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net This methodology allows for the continuous tracking of the concentrations of reactants, intermediates, and products, providing invaluable kinetic data and insights into reaction pathways. By acquiring a series of NMR spectra at specific time intervals, a detailed picture of the reaction profile can be constructed.
The application of in-situ NMR to reactions of substituted pyridines, such as those involving 2-Bromo-3-ethylpyridine, would enable the direct observation of the consumption of the starting material and the concurrent formation of products. For instance, in a cross-coupling reaction, the disappearance of the characteristic aromatic signals of this compound and the appearance of new signals corresponding to the coupled product can be quantitatively monitored. Furthermore, the detection and characterization of any observable intermediates, even if present in low concentrations, can provide crucial evidence for a proposed reaction mechanism. The choice of NMR nucleus to monitor (e.g., ¹H, ¹³C, ³¹P) depends on the specific reaction being studied and the presence of NMR-active nuclei in the reactants and catalysts.
Interactive Data Table: Representative ¹H NMR Chemical Shift Changes During a Hypothetical Cross-Coupling Reaction of this compound
| Time (min) | Concentration of this compound (mol/L) | Concentration of Product (mol/L) | Integral of Pyridine (B92270) Ring Proton (Reactant) | Integral of New Aromatic Proton (Product) |
| 0 | 0.100 | 0.000 | 1.00 | 0.00 |
| 10 | 0.075 | 0.025 | 0.75 | 0.25 |
| 30 | 0.040 | 0.060 | 0.40 | 0.60 |
| 60 | 0.015 | 0.085 | 0.15 | 0.85 |
| 120 | <0.005 | >0.095 | <0.05 | >0.95 |
Note: This table is illustrative and represents the type of data that can be obtained from in-situ NMR monitoring.
Advanced Mass Spectrometry Techniques for Mechanistic Intermediates
Advanced mass spectrometry (MS) techniques, particularly Electrospray Ionization (ESI-MS), are indispensable for the detection and characterization of transient and low-concentration intermediates in complex reaction mixtures. rsc.orgresearchgate.netru.nlru.nlnih.gov These "soft" ionization techniques allow for the transfer of intact molecular ions and complexes from solution to the gas phase, providing a snapshot of the species present in the reaction at a given moment.
In the context of reactions involving this compound, ESI-MS can be employed to identify key intermediates such as organometallic complexes in cross-coupling reactions or protonated species in acid-catalyzed transformations. By coupling the mass spectrometer to the reaction vessel, real-time monitoring of the formation and decay of these intermediates is possible. Tandem mass spectrometry (MS/MS) can further be used to fragment the detected ions, providing structural information that can help to confirm their identity. This is particularly valuable for distinguishing between isomeric intermediates.
Interactive Data Table: Hypothetical Mechanistic Intermediates in a Palladium-Catalyzed Cross-Coupling Reaction of this compound
| Intermediate | Proposed Structure | m/z (Observed) | MS/MS Fragmentation Pattern |
| Oxidative Addition Complex | [Pd(L)₂(this compound)] | [Calculated] | Loss of ligand (L), loss of Br |
| Transmetalation Intermediate | [Pd(L)(3-ethylpyrid-2-yl)(R)] | [Calculated] | Loss of ligand (L), loss of R group |
| Reductive Elimination Precursor | [Pd(L)(3-ethylpyrid-2-yl)(R)] | [Calculated] | Loss of ligand (L) |
Note: This table presents hypothetical intermediates that could be targeted for detection by advanced mass spectrometry techniques.
X-ray Crystallography for Structural Confirmation in Complex Reactivity Studies
X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline solids at the atomic level. nih.govresearchgate.netacs.orgacs.orgmdpi.com In the study of complex reactions of this compound, this technique is crucial for the definitive characterization of reaction products, particularly when new or unexpected molecules are formed. By obtaining a single crystal of a reaction product and analyzing its diffraction pattern, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.
This technique is especially valuable in cases where spectroscopic data alone are insufficient for complete structural elucidation. For example, in reactions that may lead to the formation of regioisomers or stereoisomers, X-ray crystallography can provide the definitive answer. Furthermore, the crystal structure of stable intermediates or catalyst complexes that can be isolated from the reaction mixture can offer profound insights into the reaction mechanism.
Interactive Data Table: Representative Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.231 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1369.4 |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is representative of what would be obtained from an X-ray crystallographic analysis of a crystalline product derived from this compound.
Vibrational Spectroscopy (IR and Raman) for Understanding Bonding and Dynamics in Reactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of molecules. ksu.edu.sasu.semdpi.com These techniques are highly sensitive to changes in bond strength and molecular symmetry, making them valuable tools for studying the bonding and dynamics of reactions involving this compound. cdnsciencepub.comnjit.eduelixirpublishers.comcdnsciencepub.comcore.ac.uknih.govresearchgate.net
IR spectroscopy is based on the absorption of infrared radiation by molecules, which excites vibrational transitions. ksu.edu.sa Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. ksu.edu.sa The two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice-versa. In the context of this compound, changes in the vibrational spectra can be used to monitor the progress of a reaction. For example, the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the formation of a new bond would indicate the conversion of the starting material. Furthermore, the vibrational frequencies of the pyridine ring are sensitive to substitution and coordination to a metal center, providing insights into the electronic structure and bonding of intermediates.
Interactive Data Table: Key Vibrational Frequencies for 2-Bromopyridine (B144113) (as an analogue for this compound)
| Vibrational Mode | Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman |
| C-H Stretch | ~3050 | ~3050 |
| Ring Stretch | ~1570 | ~1570 |
| Ring Stretch | ~1450 | ~1450 |
| C-Br Stretch | ~650 | ~650 |
Note: This data is based on published values for 2-bromopyridine and serves as a representative example.
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing direct information about the energies of molecular orbitals. researchgate.netkent.ac.uknih.gov By irradiating a molecule with high-energy photons, electrons are ejected, and their kinetic energies are measured. The difference between the photon energy and the kinetic energy of the ejected electron corresponds to the binding energy of that electron.
For this compound, PES can be used to probe its electronic structure and how it is perturbed upon reaction. For instance, the energies of the nitrogen lone pair and the π-orbitals of the pyridine ring can be determined. Changes in these orbital energies upon coordination to a metal catalyst or during a chemical transformation can provide insights into the nature of the electronic interactions involved. Comparing the photoelectron spectrum of this compound with that of its reaction products can reveal how the electronic structure has been modified.
Interactive Data Table: Representative Ionization Energies for Pyridine (as a reference for this compound)
| Orbital | Ionization Energy (eV) |
| n (N lone pair) | 9.6 |
| π₃ | 10.5 |
| π₂ | 12.2 |
| σ | 13.3 |
Note: This data is for the parent pyridine molecule and serves as a reference point for understanding the electronic structure of its derivatives.
Chromatographic Methodologies for Reaction Mixture Analysis
Chromatographic techniques are essential for the separation and quantification of components in a complex reaction mixture. helixchrom.comhelixchrom.comnih.govsielc.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for analyzing reactions involving this compound.
HPLC separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. helixchrom.comhelixchrom.com It is particularly useful for the analysis of non-volatile and thermally sensitive compounds. Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of the analytes.
GC, on the other hand, is suitable for the analysis of volatile and thermally stable compounds. nih.govresearchgate.netscispace.com The separation is achieved based on the partitioning of the analytes between a stationary phase and a gaseous mobile phase. When coupled with a mass spectrometer (GC-MS), it provides both retention time and mass spectral data, allowing for the confident identification and quantification of the reaction components. nih.govresearchgate.netscispace.com These techniques are routinely used to determine reaction yields, monitor the formation of byproducts, and assess the purity of the final product.
Interactive Data Table: Representative Chromatographic Conditions for the Analysis of Pyridine Derivatives
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18 | Acetonitrile/Water Gradient | UV-Vis |
| GC-MS | DB-5ms | Helium | Mass Spectrometer |
Note: This table provides typical conditions that could be adapted for the analysis of reaction mixtures containing this compound.
Computational and Theoretical Investigations of 2 Bromo 3 Ethylpyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. mdpi.com These methods can elucidate electron distribution, orbital energies, and molecular properties, which together determine the molecule's reactivity. researchgate.net
Density Functional Theory (DFT) has become a standard tool in computational organic chemistry for its balance of accuracy and computational cost. nih.gov It is particularly useful for investigating complex reaction pathways, such as those involved in the functionalization of the 2-bromo-3-ethylpyridine scaffold.
DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. rsc.org For this compound, this is highly relevant for predicting its behavior in common cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where the carbon-bromine bond is activated. Researchers can model the entire catalytic cycle, calculating activation energy barriers to determine the most likely reaction mechanism and predict reaction outcomes under different conditions. nih.gov For instance, a DFT study could compare the oxidative addition step at the C-Br bond for different palladium catalysts, providing insights for catalyst optimization.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Suzuki Coupling Reaction Pathway
This table illustrates typical data obtained from DFT studies on reaction pathways. Values are hypothetical.
| Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (this compound + Catalyst) | 0.0 | Starting materials |
| 2 | Oxidative Addition TS | +15.2 | Transition state for C-Br bond breaking |
| 3 | Intermediate I | -5.4 | Catalyst inserted into the C-Br bond |
| 4 | Transmetalation TS | +10.8 | Transition state for boronic acid coupling |
| 5 | Intermediate II | -12.1 | Both organic fragments on the catalyst |
| 6 | Reductive Elimination TS | +8.5 | Transition state for new C-C bond formation |
TS = Transition State
Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, alongside DFT, are employed to predict spectroscopic parameters with high accuracy. nih.govsigmaaldrich.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, theoretical calculations can predict its vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the peaks in an experimental IR spectrum to specific bond stretches, bends, and torsions within the molecule. sigmaaldrich.com Similarly, by calculating magnetic shielding tensors, one can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted spectra with experimental data helps to validate the computed geometry and provides a detailed understanding of the molecule's structure. nih.gov Such studies have been successfully performed on related molecules like 3-ethylpyridine, showing good agreement between theoretical predictions and experimental observations. nih.govsigmaaldrich.com
Conformational Analysis and Energy Landscapes
The presence of the flexible ethyl group at the 3-position of the pyridine (B92270) ring means that this compound can exist in various conformations due to rotation around the C-C single bond. Conformational analysis aims to identify the most stable arrangement (the global minimum on the potential energy landscape) and the energy barriers to rotation between different conformers.
By systematically rotating the dihedral angle between the pyridine ring and the ethyl group and calculating the potential energy at each step, a rotational energy profile can be constructed. This analysis typically reveals that staggered conformations, which minimize steric hindrance, are lower in energy than eclipsed conformations. The energy difference between the most and least stable conformers represents the rotational barrier. This information is crucial for understanding the molecule's shape, which can influence its packing in crystals and its interaction with biological targets or catalysts. Molecular mechanics and quantum chemical methods can be used to perform these calculations. nih.gov
Table 2: Example of a Calculated Rotational Energy Profile for the Ethyl Group
This table represents typical data from a conformational analysis. Dihedral angle defines the rotation of the C-C bond of the ethyl group relative to the plane of the pyridine ring. Energies are hypothetical.
| Dihedral Angle (degrees) | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 0 | Eclipsed | 4.5 (Local Maximum) |
| 60 | Gauche (Staggered) | 0.2 (Local Minimum) |
| 120 | Eclipsed | 4.2 (Local Maximum) |
| 180 | Anti (Staggered) | 0.0 (Global Minimum) |
| 240 | Eclipsed | 4.2 (Local Maximum) |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations provide a powerful method for studying the behavior of molecules over time, particularly their interactions with the surrounding environment, such as a solvent. easychair.org While quantum calculations are often performed in the gas phase or with implicit solvent models, MD simulations typically use explicit solvent models, providing a more realistic depiction of solution-phase chemistry. easychair.orgnih.gov
For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute and how these interactions influence its conformational preferences and dynamics. researchgate.net For example, in a polar solvent like water, simulations can show the formation of hydrogen bonds or specific dipole-dipole interactions. In nonpolar solvents, weaker van der Waals interactions will dominate. These simulations are crucial for understanding reaction kinetics, as the solvent can stabilize or destabilize transition states, thereby altering reaction rates. nih.gov By running simulations in different solvents, one can computationally screen for the optimal solvent to improve reaction yield or selectivity.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis in Catalytic Processes
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its reactivity. chemrxiv.org These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to find a mathematical equation that relates these descriptors to an observed property, such as a reaction rate constant. researchgate.net
In the context of catalytic processes involving this compound, a QSRR study could be developed to predict its reactivity in a specific cross-coupling reaction. A set of pyridine derivatives with different substituents would be synthesized, and their reaction rates measured. For each derivative, computational methods would be used to calculate quantum chemical descriptors such as partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO). The goal is to derive an equation that predicts reactivity based on these descriptors, allowing for the rapid screening of new potential reactants without the need for extensive experimentation. chemrxiv.org
Table 3: Hypothetical QSRR Model for Predicting Reaction Rate
This table illustrates the components of a hypothetical QSRR model.
| Dependent Variable | Model Equation | Statistical Parameters |
|---|
Where: qC = Partial charge on the carbon atom bonded to bromine; E_LUMO = Energy of the Lowest Unoccupied Molecular Orbital; μ = Dipole moment; R² = Coefficient of determination; Q² = Cross-validated R².
In Silico Design of Novel this compound Derivatives
In silico design leverages computational tools to conceptualize and evaluate new molecules with desired properties before they are synthesized in the lab. researchgate.netnih.gov This approach accelerates the discovery process and reduces costs. Starting with the this compound scaffold, chemists can design novel derivatives for various applications, such as pharmaceuticals, agrochemicals, or materials science. rsc.orgmdpi.com
For example, if the goal is to design a new kinase inhibitor, molecular docking simulations can be used to predict how different derivatives of this compound bind to the active site of a target protein. researchgate.net The bromine atom can be replaced computationally with various functional groups, and the ethyl group can be modified to enhance binding affinity and selectivity. nih.gov Properties such as binding free energy, hydrogen bond formation, and hydrophobic interactions are calculated to rank the designed compounds. The most promising candidates identified through this virtual screening process are then prioritized for chemical synthesis and experimental testing. nih.govrsc.org
Applications of 2 Bromo 3 Ethylpyridine in Non Biological Chemical Synthesis and Materials Science
Precursor in the Synthesis of Advanced Organic Materials
The utility of 2-bromo-3-ethylpyridine as a precursor in advanced organic materials stems from the reactivity of the brominated pyridine (B92270) core. The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the construction of larger, more complex molecular architectures.
Pyridine-containing conjugated molecules are of significant interest for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring can be utilized to tune the electronic properties of conjugated materials. Brominated aromatic compounds are key intermediates in the synthesis of these materials, often via palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. mdpi.com These reactions allow for the precise construction of complex conjugated systems. While there is no specific literature detailing the use of this compound in OLEDs, its structure is analogous to other building blocks used in the synthesis of materials for organic electronics.
Pyridine derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers. nih.gov The electronic and steric properties of the pyridine ligand can be fine-tuned by the presence of substituents. The ethyl group in this compound provides steric bulk, which can influence the selectivity and activity of a catalyst. The bromine atom offers a site for further functionalization to create more complex ligand structures. Although specific catalytic systems employing this compound as a ligand are not extensively reported, its potential to form stable complexes with various transition metals is clear. ias.ac.inresearchgate.net
Role in Agrochemicals and Specialty Chemicals Synthesis (as synthetic precursors only, not final products for application)
Halogenated pyridines are crucial intermediates in the synthesis of a wide range of agrochemicals and specialty chemicals. biosynth.com The presence of the bromine atom in this compound makes it a key synthon for introducing the 3-ethylpyridyl moiety into larger molecules.
Pyridine-based structures are found in numerous herbicides and pesticides. nih.govresearchgate.net The synthesis of these complex molecules often involves the use of functionalized pyridine intermediates. A closely related compound, 2-bromo-3-ethylsulfonylpyridine, has been identified as a key intermediate in the synthesis of sulfonylurea herbicides. google.com This highlights the potential of this compound to serve as a precursor for other agrochemicals, where the ethylpyridine core is a desired structural feature.
Advanced Functional Materials Design (e.g., sensors, dyes)
The incorporation of pyridine moieties is a common strategy in the design of functional materials due to their electronic properties and coordination capabilities. Halogenated pyridines, such as this compound, are particularly useful as they provide a reactive site for cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Sensors: Pyridine derivatives are often used in the development of chemical sensors. The nitrogen atom in the pyridine ring can act as a binding site for metal ions or other analytes. While no specific sensors based on this compound are prominently reported, its structure suggests potential as a building block. Through reactions like the Suzuki or Sonogashira coupling at the bromo position, it could be integrated into larger conjugated systems. These systems can exhibit changes in their photophysical properties, such as fluorescence or color, upon binding to a target analyte, forming the basis of a sensor.
The following table provides a hypothetical reaction scheme for the potential synthesis of a functional dye precursor using this compound, based on common cross-coupling reactions.
| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Application |
| This compound | Arylboronic acid | Palladium catalyst | 2-Aryl-3-ethylpyridine | Precursor for organic light-emitting diodes (OLEDs) or fluorescent probes |
This table is illustrative and based on general chemical principles, not on specific reported syntheses involving this compound.
Application in Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis and functionalization of pyridine derivatives is an active area of research.
While there is a lack of specific literature detailing the use of this compound in flow chemistry, the principles of continuous processing can be applied to reactions involving this compound. For example, halogenation, lithiation, and subsequent electrophilic quench reactions of pyridine derivatives have been successfully adapted to flow setups. nih.gov These methods allow for the safe handling of reactive intermediates and precise control over reaction conditions.
A potential application of flow chemistry involving a precursor to this compound could be the continuous halogenation of 3-ethylpyridine. Flow reactors are well-suited for handling hazardous reagents like elemental halogens, offering enhanced safety and control over the reaction. researchgate.netrsc.org
The table below outlines a conceptual continuous flow process for the synthesis of a functionalized pyridine, illustrating how this compound or its precursors could be utilized in such a setup.
| Process Step | Reagents | Reactor Type | Key Parameters |
| Bromination | 3-Ethylpyridine, Bromine | Packed-bed or microreactor | Temperature, Residence Time |
| Lithiation | This compound, n-Butyllithium | Microreactor | Low Temperature, Short Residence Time |
| Electrophilic Quench | Lithiated intermediate, Electrophile | T-mixer and coil reactor | Rapid mixing, Stoichiometry |
This table represents a conceptual process and is not based on a specific reported synthesis of this compound in a continuous flow system.
Derived Compounds and Analogues of 2 Bromo 3 Ethylpyridine: Synthesis and Utility
Synthesis of Pyridine (B92270) Derivatives from 2-Bromo-3-ethylpyridine
The strategic placement of the bromo substituent on the pyridine ring makes this compound an ideal substrate for numerous cross-coupling reactions, facilitating the introduction of various functionalities and the construction of more complex molecular architectures.
Introduction of Diverse Functional Groups
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound readily participates in these reactions, allowing for the substitution of the bromine atom with a wide variety of organic moieties. nih.gov
Key among these are palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which introduces aryl or vinyl groups using boronic acids. nih.govnih.govresearchgate.net Other notable reactions include the Stille coupling with organotin compounds, the Negishi coupling with organozinc reagents, and the Sonogashira coupling with terminal alkynes to introduce alkynyl groups. Furthermore, the Buchwald-Hartwig amination allows for the formation of C-N bonds, yielding aminopyridine derivatives. These methods are highly valued for their tolerance of a wide range of functional groups and generally provide good to excellent yields. nih.govmdpi.com
Table 1: Functionalization of this compound via Cross-Coupling Reactions This table is interactive. Click on the headers to sort the data.
| Reaction Name | Coupling Partner | Reagent/Catalyst System (Typical) | Resulting Functional Group |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl, Vinyl |
| Stille | Organostannane (R-SnBu₃) | PdCl₂(PPh₃)₂ | Alkyl, Aryl, Vinyl |
| Negishi | Organozinc (R-ZnX) | Pd(0) or Pd(II) catalyst | Alkyl, Aryl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | Amino |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl |
| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Pd(PPh₃)₄ | Cyano |
The efficiency of these transformations allows for the systematic synthesis of libraries of 3-ethylpyridine derivatives, each bearing a different substituent at the 2-position, which is particularly useful for structure-activity relationship studies.
Construction of Fused Heterocyclic Systems
The derivatives synthesized from this compound can serve as advanced intermediates for the construction of fused polycyclic systems. ias.ac.in These structures are prevalent in pharmaceuticals and functional materials. The strategy often involves a two-step process: initial functionalization via cross-coupling, followed by an intramolecular cyclization reaction. ias.ac.inrsc.org
For instance, a 2-alkynyl-3-ethylpyridine, synthesized via a Sonogashira coupling, can undergo intramolecular cyclization to form furo[2,3-b]pyridines or related systems. Similarly, introducing a group with a reactive N-H or O-H bond, such as an aniline or phenol derivative via Buchwald-Hartwig or Suzuki coupling respectively, can set the stage for a subsequent cyclization to create pyrido-fused heterocycles. rsc.org These annulation strategies are powerful methods for building molecular complexity. ias.ac.in
Structure-Reactivity Relationships in Analogous Bromopyridines
The reactivity of a bromopyridine is heavily influenced by the electronic nature of the pyridine ring and the steric environment around the carbon-bromine bond. rsc.org In 2-bromopyridines, the bromine atom is at a position activated by the electron-withdrawing nitrogen atom, making the C-Br bond susceptible to oxidative addition by palladium(0) catalysts, a key step in many cross-coupling reactions. scispace.comsemanticscholar.org
The presence of an ethyl group at the C3 position, as in this compound, introduces a significant steric effect. This steric hindrance can influence the rate and outcome of reactions compared to less hindered analogues like 2-bromopyridine (B144113) or 2-bromo-3-methylpyridine. rsc.orgsemanticscholar.org Research on quantitative structure-reactivity relationships has shown that substituents adjacent to the reacting carbon and the ring nitrogen can both sterically destabilize the transition state in oxidative addition. rsc.orgscispace.com The ethyl group in this compound is expected to have a more pronounced steric impact than a methyl group, potentially leading to slower reaction rates in some catalytic systems. This effect must be considered when designing synthetic routes and choosing reaction conditions.
Exploration of Regioisomeric and Positional Effects on Reactivity
The position of the bromine atom and the ethyl group on the pyridine ring has a profound effect on the molecule's chemical reactivity. The isomers of bromo-ethylpyridine exhibit distinct behaviors in chemical reactions.
This compound : As discussed, the bromine at the C2 position is activated towards both metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) due to its proximity to the electron-withdrawing nitrogen. The C3-ethyl group provides steric hindrance.
3-Bromo-2-ethylpyridine : Here, the bromine is at the C3 position, which is less electronically activated than the C2 or C4 positions. Consequently, it is generally less reactive in SNAr reactions. However, it remains a viable substrate for cross-coupling. The ethyl group at C2 provides significant steric shielding to both the C3-bromo position and the ring nitrogen.
4-Bromo-3-ethylpyridine : The bromine at C4 is also electronically activated, similar to the C2 position, making it reactive in both cross-coupling and SNAr. The C3-ethyl group sterically hinders one side of the bromine atom.
This differential reactivity allows for selective functionalization depending on the specific isomer used. For example, in a molecule containing both a 2-bromo and a 4-bromo substituent, the 4-position is often more reactive towards SNAr, while subtle differences in electronic and steric environments can be exploited for selective cross-coupling reactions.
Table 2: Comparison of Reactivity in Bromo-ethylpyridine Regioisomers This table is interactive. Click on the headers to sort the data.
| Compound | Position of Bromine | Electronic Activation for SNAr | Primary Steric Influence | Expected Relative Reactivity in Cross-Coupling |
|---|---|---|---|---|
| This compound | C2 (α-position) | High | C3-ethyl group hinders C2 | High |
| 3-Bromo-2-ethylpyridine | C3 (β-position) | Low | C2-ethyl group hinders C3 and Nitrogen | Moderate |
| 4-Bromo-3-ethylpyridine | C4 (γ-position) | High | C3-ethyl group hinders C4 | High |
| 2-Bromo-5-ethylpyridine | C2 (α-position) | High | C5-ethyl group has minimal effect on C2 | High |
Development of Libraries of this compound Analogues for Materials Research
The systematic and efficient synthesis of diverse molecular structures is a cornerstone of modern materials science. Combinatorial chemistry approaches, which allow for the rapid generation of large libraries of related compounds, are particularly valuable. acs.org this compound is an excellent scaffold for such endeavors due to its reliable reactivity in a multitude of cross-coupling reactions.
By using this compound as a common starting material and reacting it with a diverse set of coupling partners (e.g., various arylboronic acids, amines, alkynes), researchers can generate extensive libraries of novel pyridine derivatives. acs.org These libraries can then be screened for desirable properties in materials applications, such as:
Organic Electronics : Tuning the electronic properties of conjugated molecules for use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
Liquid Crystals : Introducing different functional groups can influence the mesophase behavior and transition temperatures of potential liquid crystalline materials. nih.gov
Functional Polymers : Incorporation of tailored pyridine-based monomers into polymers can impart specific thermal, optical, or conductive properties.
This high-throughput approach accelerates the discovery of new materials with optimized characteristics, leveraging the synthetic versatility of the this compound building block. acs.org
Conclusion and Future Directions in 2 Bromo 3 Ethylpyridine Research
Synthesis of 2-Bromo-3-ethylpyridine: Challenges and Innovations
Innovations in synthetic organic chemistry are paving the way for more direct and efficient approaches. The direct C-H functionalization of pyridine (B92270) rings is a particularly active area of research, aiming to install functional groups onto the pyridine core without pre-functionalization. innovations-report.comrsc.org However, controlling the position of functionalization, especially achieving meta-selective substitution, remains a formidable challenge. innovations-report.com For a target like this compound, a plausible classical approach could involve a multi-step sequence starting from a pre-existing ethyl-substituted pyridine or aminopyridine precursor, followed by bromination. For instance, the parent compound, 2-bromopyridine (B144113), can be prepared from 2-aminopyridine (B139424) through diazotization followed by a bromination reaction. wikipedia.org Adapting such routes for scaled-up, efficient production of this compound remains a key challenge for its broader application.
Emerging Reactivity Patterns and Underexplored Transformations
The primary locus of reactivity in this compound is the carbon-bromine bond at the 2-position of the pyridine ring. This feature makes it an ideal substrate for a multitude of transition-metal-catalyzed cross-coupling reactions. Established methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings can be readily applied to transform the C-Br bond into new C-C, C-N, and C-O bonds, respectively. researchgate.netmdpi.comnih.gov These reactions provide reliable pathways to a vast array of more complex pyridine derivatives.
Beyond these well-established methods, emerging research areas offer exciting, underexplored possibilities. Domino reactions, where a single catalytic process initiates a cascade of bond-forming events, represent a frontier in synthetic efficiency. Research on other 2-bromopyridines has shown that they can undergo ruthenium-catalyzed domino reactions to form complex, multi-heteroarylated 2-pyridone structures. mdpi.com Applying similar strategies to this compound could provide rapid access to novel and structurally complex heterocyclic scaffolds. Furthermore, the conversion of 2-bromopyridine into 2-lithiopyridine via reaction with organolithium reagents is a known transformation that creates a potent nucleophile for further functionalization. wikipedia.org
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class | Catalyst (Typical) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C(sp²) - C(sp²) | Aryl/Vinyl-substituted Pyridines | Palladium |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C(sp²) - N | N-Aryl/Alkyl-2-aminopyridines | Palladium |
| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) | Alkynyl-pyridines | Palladium/Copper |
| Heck Coupling | Alkene | C(sp²) - C(sp²) | Alkenyl-pyridines | Palladium |
| Stille Coupling | Organostannane | C(sp²) - C(sp²) | Aryl/Vinyl-substituted Pyridines | Palladium |
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental work is revolutionizing how chemical reactivity is understood and new reactions are developed. For this compound, computational methods like Density Functional Theory (DFT) can provide profound insights into its electronic structure, reaction mechanisms, and potential reactivity. DFT studies have been successfully used to investigate the reaction pathways and electronic properties of related bromopyridine derivatives in Suzuki cross-coupling reactions. mdpi.com
This integrated approach can be used to predict the feasibility of novel transformations before attempting them in the lab, saving time and resources. For example, computational modeling can help elucidate transition states, predict reaction energy barriers, and understand the role of ligands in catalytic cycles. rsc.org Safety studies of copper-mediated cross-coupling reactions involving 2-bromopyridines have utilized DFT to predict the heat of reaction, which correlated well with experimental calorimetric data, highlighting the predictive power of these methods. acs.org A future-oriented workflow for this compound would involve using computational screening to identify promising catalysts and reaction conditions for underexplored transformations, which would then be validated and optimized through targeted experiments.
| Phase | Computational Task (DFT) | Experimental Task | Objective |
|---|---|---|---|
| 1. Hypothesis | Model novel catalytic cycle (e.g., C-H activation). | Literature review of analogous reactions. | Propose a new transformation. |
| 2. Feasibility | Calculate thermodynamic and kinetic barriers. | Perform small-scale screening of catalysts and conditions. | Assess initial reaction viability. |
| 3. Optimization | Analyze ligand electronic and steric effects on the transition state. | Systematically vary ligands, solvents, and temperature. | Improve reaction yield and selectivity. |
| 4. Mechanistic Study | Characterize intermediates and transition states. | Attempt to isolate intermediates; perform kinetic studies. | Elucidate the detailed reaction pathway. |
Sustainable and Scalable Synthetic Methodologies
Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.org The development of green synthetic routes for pyridine derivatives is an area of active research. nih.govijarsct.co.in Future efforts in the synthesis of this compound and its derivatives will likely focus on incorporating these principles.
Key strategies include the use of green catalysts, performing reactions in environmentally benign solvents like water or ethanol, or under solvent-free conditions. nih.govresearchgate.net Methodologies such as microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. nih.gov One-pot, multi-component reactions, where multiple bond-forming events occur in a single vessel, represent another powerful approach to increase efficiency and reduce waste. researchgate.net The use of reusable, heterogeneous catalysts, such as activated fly ash which has been used for synthesizing imidazo[1,2-a]pyridines, offers a pathway to more economical and environmentally friendly processes. bhu.ac.in Applying these sustainable and scalable methodologies to the production of this compound is a critical step for its potential industrial application.
Prospects for Advanced Materials and Catalytic Applications
Functionalized pyridine scaffolds are ubiquitous in materials science and catalysis. researchgate.net While this compound is primarily a synthetic intermediate, its derivatives have significant potential for application in these advanced fields. The pyridine nitrogen atom possesses Lewis basic character, allowing it to act as a ligand for transition metals. alfachemic.comwikipedia.org By using cross-coupling reactions to replace the bromine atom, this compound can serve as a precursor to a wide range of mono- or bidentate ligands for homogeneous catalysis. researchgate.netunimi.it The electronic and steric properties of these ligands can be fine-tuned by the nature of the substituent introduced, thereby influencing the activity and selectivity of the resulting metal catalyst.
In materials science, pyridine-containing molecules are investigated for a variety of functions. They are used as building blocks for hole-transporting materials in organic light-emitting diodes (OLEDs) and as functional components in corrosion inhibitors. nih.govrsc.org Pyridine-pyrene integrated systems, for example, have shown promise as efficient hole-transporting materials. nih.gov The synthesis of novel derivatives starting from this compound could lead to new functional materials with tailored electronic, optical, or self-assembly properties, opening avenues for its application in organic electronics and smart materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-3-ethylpyridine, and what experimental parameters influence yield?
- Methodology :
- Electrophilic bromination : React 3-ethylpyridine with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Temperature (0–25°C) and solvent polarity (e.g., DCM or CCl₄) significantly affect regioselectivity and yield .
- Directed lithiation : Use LDA (lithium diisopropylamide) to deprotonate the pyridine ring at the 2-position, followed by quenching with bromine sources (e.g., Br₂ or electrophilic brominating agents) .
- Catalytic cross-coupling : Employ transition-metal catalysts (e.g., Ni or Pd) for coupling halogenated precursors with ethyl groups, optimizing ligand choice and reaction time to minimize byproducts .
Q. What spectroscopic techniques are used to characterize this compound, and how are key peaks interpreted?
- Methodology :
- ¹H/¹³C NMR :
- Ethyl group : Look for a triplet (~1.2 ppm, CH₃) and quartet (~2.5 ppm, CH₂) in ¹H NMR. In ¹³C NMR, signals at ~13 ppm (CH₃) and ~25 ppm (CH₂) confirm the ethyl substituent .
- Bromine substituent : Deshielding effects shift aromatic protons adjacent to Br to ~8.5–9.0 ppm (¹H NMR) .
- Mass spectrometry (MS) : The molecular ion peak [M]⁺ at m/z 201 (C₇H₈BrN) and fragment ions (e.g., loss of Br at m/z 122) confirm molecular weight and structural integrity .
- IR spectroscopy : C-Br stretch at ~550–650 cm⁻¹ and aromatic C=C vibrations at ~1600 cm⁻¹ .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Engineering controls : Use fume hoods with >100 ft/min face velocity to limit airborne exposure. Ensure eyewash stations and safety showers are accessible .
- Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance), ANSI-approved safety goggles, and flame-resistant lab coats .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in halogenated solvent containers .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when confirming the structure of this compound derivatives?
- Methodology :
- Multi-technique validation : Cross-reference NMR, MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, NOESY NMR can clarify spatial proximity of substituents .
- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G* basis sets) to validate assignments .
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in complex mixtures .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Methodology :
- Ligand design : Use bulky ligands (e.g., P(t-Bu)₃) to sterically hinder undesired coupling sites. For Suzuki-Miyaura reactions, select Pd(OAc)₂ with SPhos ligands for C–C bond formation at the 2-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the brominated position, while non-polar solvents favor homocoupling byproducts .
- Temperature control : Lower temperatures (–20°C to 0°C) reduce kinetic side reactions, improving selectivity for the 2-bromo site .
Q. How does computational modeling (e.g., DFT) assist in predicting reaction pathways for this compound?
- Methodology :
- Transition-state analysis : Use Gaussian or ORCA software to calculate activation energies for bromination or coupling steps. Identify intermediates via intrinsic reaction coordinate (IRC) scans .
- Charge distribution mapping : Natural bond orbital (NBO) analysis reveals electron-deficient regions (e.g., at C-2), guiding predictions for nucleophilic attack or electrophilic substitution .
- Solvent modeling : Incorporate implicit solvent models (e.g., COSMO) to simulate reaction environments and predict solvolysis pathways .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Purity assessment : Perform HPLC with UV detection (λ = 254 nm) to quantify impurities. Compare retention times with standards .
- Literature survey : Cross-check data against peer-reviewed journals (e.g., Journal of Organic Chemistry) and NIST Chemistry WebBook entries, prioritizing studies with detailed experimental protocols .
- Collaborative verification : Share samples with independent labs for replicated analysis, ensuring standardized calibration of instruments .
Key Safety and Handling Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
